molecular formula C13H10F3NO B1320726 4-Phenoxy-3-(trifluoromethyl)aniline CAS No. 267416-81-9

4-Phenoxy-3-(trifluoromethyl)aniline

Cat. No.: B1320726
CAS No.: 267416-81-9
M. Wt: 253.22 g/mol
InChI Key: GLVOXGPMYXJKGS-UHFFFAOYSA-N
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Description

4-Phenoxy-3-(trifluoromethyl)aniline (CAS: 267416-81-9) is an aniline derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a phenoxy (-O-C₆H₅) substituent at the 4-position. Its molecular formula is C₁₃H₁₀F₃NO, with a molecular weight of 253.224 g/mol . This compound is primarily utilized in laboratory settings as a building block for pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenoxy group contributes to π-π stacking interactions, influencing its reactivity and biological activity .

Properties

IUPAC Name

4-phenoxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-8-9(17)6-7-12(11)18-10-4-2-1-3-5-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVOXGPMYXJKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595152
Record name 4-Phenoxy-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267416-81-9
Record name 4-Phenoxy-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-3-(trifluoromethyl)aniline typically involves the reaction of 4-phenoxyaniline with trifluoromethylating agents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity:
4-Phenoxy-3-(trifluoromethyl)aniline is noted for its role as an intermediate in the synthesis of various anticancer agents. For example, it has been utilized in the synthesis of sorafenib, a multi-kinase inhibitor approved for treating advanced renal cell carcinoma. Sorafenib targets several kinases involved in tumor growth and angiogenesis, making it a critical component in cancer therapy .

2. Drug Development:
The trifluoromethyl group in this compound contributes to the pharmacokinetic properties of drugs. Compounds containing this group often exhibit improved metabolic stability and bioavailability, making them attractive candidates for further drug development .

Industrial Applications

1. Agrochemicals:
The compound's unique properties are exploited in the formulation of agrochemicals. Its ability to act as a herbicide or pesticide ingredient has been investigated, with promising results in controlling various agricultural pests while minimizing environmental impact .

2. Material Science:
In materials science, this compound is explored for its potential use in developing high-performance polymers and coatings. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance, making these materials suitable for demanding applications .

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis of this compound using a safer and more environmentally friendly approach compared to traditional methods. The new method reduced the reaction temperature and minimized hazardous waste generation, paving the way for industrial scalability .

Case Study 2: Biological Evaluation

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. These findings suggest that modifications to the compound can lead to potent anticancer agents with specific targeting capabilities .

Mechanism of Action

The mechanism of action of 4-Phenoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

The trifluoromethyl-aniline family exhibits diverse properties depending on substituent type and position. Key derivatives and their characteristics are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) pKa (Experimental/Predicted) Key Features
4-Phenoxy-3-(trifluoromethyl)aniline 4-O-C₆H₅, 3-CF₃ C₁₃H₁₀F₃NO 253.22 Not reported High lipophilicity; used in drug intermediates .
3-(Trifluoromethyl)aniline 3-CF₃ C₇H₆F₃N 161.12 3.49 Common pharmaceutical intermediate; enhances drug bioavailability .
4-(Trifluoromethyl)aniline 4-CF₃ C₇H₆F₃N 161.12 2.75 Higher acidity than 3-CF₃ isomer; used in polymer synthesis .
4-Chloro-3-(trifluoromethyl)aniline 4-Cl, 3-CF₃ C₇H₅ClF₃N 195.57 Not reported Studied for nonlinear optical (NLO) materials; strong electron-withdrawing effects .
4-Nitro-3-(trifluoromethyl)aniline 4-NO₂, 3-CF₃ C₇H₅F₃N₂O₂ 206.12 Not reported Releases nitric oxide (NO) under light; non-toxic precursor for phototherapeutics .
4-Methoxy-3-(trifluoromethyl)aniline 4-OCH₃, 3-CF₃ C₈H₈F₃NO 191.15 Not reported Crystalline structure with potential in material science; characterized via X-ray .

Key Observations :

  • Substituent Position : Ortho-substituted derivatives (e.g., 2-(trifluoromethyl)aniline) exhibit lower pKa values due to steric and electronic effects, enhancing acidity and biological activity .
  • Electron-Withdrawing Groups : Chloro and nitro substituents increase electrophilicity, making these compounds suitable for NLO applications or as reactive intermediates .
  • Phenoxy vs. Methoxy: The phenoxy group in this compound provides greater steric bulk and aromatic interactions compared to methoxy, influencing solubility and binding affinity .

Biological Activity

4-Phenoxy-3-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, including a phenoxy group and a trifluoromethyl group attached to an aniline core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C13H10F3NC_{13}H_{10}F_3N, with a molecular weight of 253.22 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₀F₃N
Molecular Weight253.22 g/mol
IUPAC NameThis compound
InChI KeyGLVOXGPMYXJKGS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for modulating the activity of target proteins involved in various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several derivatives of phenoxyaniline, including this compound. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Apoptosis : In another study, researchers investigated the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with 10 µM concentration resulted in a significant increase in apoptotic cells compared to control groups, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
4-Trifluoromethylaniline Trifluoromethyl group onlyModerate antimicrobial
4-Phenoxyaniline Phenoxy group onlyLimited anticancer activity
This compound Both groups presentEnhanced antimicrobial and anticancer properties

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